Tetradeca-3,5-dien-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
tetradeca-3,5-dien-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-12,15H,2-8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWPQBNGOIHGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC=CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00761184 | |
| Record name | Tetradeca-3,5-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00761184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102488-79-9 | |
| Record name | Tetradeca-3,5-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00761184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Aspects and Isomeric Diversity of Tetradeca 3,5 Dien 1 Ol
Definitive Nomenclature of Geometrical Isomers (Z,E; E,E; Z,Z; E,Z)
The unambiguous naming of the geometrical isomers of tetradeca-3,5-dien-1-ol is achieved using the Cahn-Ingold-Prelog (CIP) priority rules, which lead to the E/Z notation. pharmaguideline.comsavemyexams.com This system provides a definitive description of the stereochemistry at each double bond. The 'E' (from the German entgegen, meaning opposite) designation is used when the higher-priority substituents on each carbon of the double bond are on opposite sides. The 'Z' (from the German zusammen, meaning together) designation is used when they are on the same side. pharmaguideline.comsavemyexams.com
For this compound, the substituents on the C-3 and C-4 carbons of the first double bond, and the C-5 and C-6 carbons of the second double bond, are assigned priorities based on the atomic number of the atoms directly attached to the double-bonded carbons. savemyexams.com The four possible geometrical isomers are therefore systematically named as follows:
(3E,5E)-tetradeca-3,5-dien-1-ol: Both double bonds have the E configuration.
(3Z,5E)-tetradeca-3,5-dien-1-ol: The double bond at C-3 has the Z configuration, and the double bond at C-5 has the E configuration.
(3E,5Z)-tetradeca-3,5-dien-1-ol: The double bond at C-3 has the E configuration, and the double bond at C-5 has the Z configuration.
(3Z,5Z)-tetradeca-3,5-dien-1-ol: Both double bonds have the Z configuration.
This precise nomenclature is crucial in synthetic chemistry and in the study of pheromones, where the biological activity of a compound is often dependent on its specific stereoisomeric form. jst.go.jp
Methodologies for Isomeric Purity Assessment in Research Materials
The assessment of isomeric purity in samples of this compound is critical, as the presence of other isomers can significantly affect the outcome of research studies, particularly in fields like chemical ecology. A combination of chromatographic and spectroscopic techniques is typically employed to determine the ratio of different geometrical isomers in a given sample.
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for separating and identifying the isomers of this compound. researchgate.net Capillary GC columns with non-polar stationary phases can often separate the different isomers based on subtle differences in their boiling points and shapes. scholaris.ca The retention times for each isomer will be distinct, allowing for their separation. The mass spectrometer then provides fragmentation patterns for each separated peak, which helps to confirm the identity of the this compound isomers. By integrating the area under each corresponding peak in the chromatogram, the relative abundance of each isomer in the mixture can be quantified. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is a powerful method for determining the configuration of the double bonds. wikipedia.org
¹H NMR (Proton NMR): The coupling constants (J-values) between the vinylic protons across the double bonds are indicative of the geometry. For a trans (E) configuration, the coupling constant is typically larger (around 15 Hz) than for a cis (Z) configuration (around 10 Hz). The chemical shifts of the protons adjacent to and on the double bonds will also differ between isomers. tandfonline.com
¹³C NMR (Carbon NMR): The chemical shifts of the carbon atoms in and adjacent to the double bonds are also sensitive to the stereochemistry. The signals for the allylic and olefinic carbons of each geometrical isomer will appear at slightly different positions in the spectrum, which can be used for identification and quantification. tandfonline.com
2D NMR Techniques: Advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons. For a Z-isomer, a NOE correlation will be observed between protons on the same side of the double bond, which is absent in the E-isomer. This can be particularly useful for unambiguous assignment. nih.gov
By carefully analyzing the NMR spectra, researchers can confirm the structure of each isomer and determine the isomeric ratio in a mixture by integrating the signals corresponding to each specific isomer. researchgate.net In some cases, chiral derivatizing agents can be used to form diastereomers that are more easily separated and quantified by NMR. wikipedia.orglibretexts.org
The combination of these analytical techniques provides a robust methodology for assessing the isomeric purity of this compound, ensuring the quality and reliability of research materials.
Biosynthesis and Metabolic Pathways of Tetradecadienols and Their Derivatives
Enzymatic Mechanisms Governing Carbon Chain Desaturation and Elongation
The structural diversity of tetradecadienols and other lipid pheromones is largely generated by a specific set of enzymes that modify fatty acyl-CoA precursors. The key enzymatic reactions are carbon chain desaturation, which introduces double bonds, and elongation or shortening, which adjusts the carbon backbone to the precise length required for biological activity.
Fatty-Acyl Desaturases (FADs): These enzymes are central to pheromone biosynthesis, catalyzing the removal of hydrogen atoms from a fatty acyl chain to introduce a double bond at a specific position and with a specific geometry (Z or E). researchgate.net Unlike the highly conserved desaturases involved in normal cellular lipid metabolism in most organisms, insect FADs involved in pheromone production have evolved extensively, giving rise to enzymes with diverse specificities for substrate chain length and the position and geometry of the double bond. researchgate.netgsartor.org
A particularly important mechanism in the formation of compounds like Tetradeca-3,5-dien-1-ol is the creation of a conjugated diene system. Research has revealed that this can be accomplished by specialized desaturases, sometimes referred to as "conjugases". mdpi.com In some insects, a single, bifunctional desaturase can perform two sequential desaturation steps. For instance, in the silkmoth Bombyx mori, one enzyme first introduces a Z11 double bond into a C16 acyl precursor and then performs a second desaturation at the Δ10,12 position, creating a conjugated diene through a 1,4-elimination of hydrogen atoms. pnas.org This enzymatic capability is a key evolutionary innovation that allows for the production of potent conjugated diene pheromones. pnas.org
Elongases and Chain-Shortening Enzymes: The carbon chain length of the fatty acid precursor is often modified to produce the final pheromone. While dipteran insects frequently use elongases to extend the fatty acyl-CoA chain, many lepidopteran pathways involve controlled chain-shortening through limited cycles of β-oxidation. pnas.orgnih.gov The interplay between desaturation and chain-length modification is critical; desaturation can occur before or after the carbon chain is adjusted, adding another layer of combinatorial diversity to the potential products. pnas.org
Functional Group Modification: Once the correct carbon skeleton and unsaturation pattern are established, the terminal carboxyl group of the fatty acyl precursor is modified. This is typically achieved by fatty acyl reductases (FARs) that reduce the acyl-CoA to a fatty alcohol (like this compound). science.gov This alcohol can be the final pheromone component or it can be further modified, for example, by an acetyltransferase (ATF) to form a more volatile acetate (B1210297) ester. science.govacs.org
Table 1: Key Enzymes in Tetradecadienol Biosynthesis
| Enzyme Class | Function | Specific Example of Activity | Source(s) |
| Fatty-Acyl Desaturase (FAD) | Introduces double bonds at specific positions and geometries (Z/E). | A bifunctional Δ11-desaturase in Bombyx mori first creates a Z11-monoene and then a conjugated E10,Z12-diene from a C16 precursor. | pnas.org |
| Fatty Acyl-CoA Elongase | Extends the carbon chain of fatty acyl-CoA precursors. | Utilized in dipteran pheromone biosynthesis to lengthen fatty acid chains. | pnas.orgnih.gov |
| β-Oxidation Enzymes | Perform controlled chain-shortening of fatty acyl-CoA precursors. | Two cycles of β-oxidation convert a C16 palmitic acyl precursor to a C12 lauric acyl intermediate in codling moth biosynthesis. | gsartor.org |
| Fatty Acyl Reductase (FAR) | Reduces the terminal fatty acyl-CoA group to an alcohol. | A FAR in Spodoptera littoralis reduces various C14 acyl-CoA precursors to their corresponding alcohols, including dienols. | science.gov |
| Alcohol Acetyltransferase (ATF) | Esterifies the fatty alcohol with an acetyl group from acetyl-CoA. | Transforms (Z,E)-9,11-tetradecadienol into its acetate ester in Spodoptera littoralis. | acs.orgresearchgate.net |
Identification of Precursors and Intermediates in Natural Systems
The biosynthesis of tetradecadienols originates from common fatty acids, which are channeled into a specialized pheromone production line. The primary precursor for most Type I lepidopteran pheromones, which includes many C14 alcohols and their derivatives, is the C16 saturated fatty acid, palmitic acid (as palmitoyl-CoA). researchgate.net
The pathway proceeds through a series of intermediate molecules whose structure is progressively tailored by the enzymes described above. For example, in the biosynthesis of the conjugated diene pheromone bombykol, the pathway starts with palmitoyl-CoA. pnas.org A Δ11-desaturase first converts this to the monounsaturated intermediate (Z)-11-hexadecenoyl-CoA. The same enzyme then acts on this intermediate to produce the conjugated diene precursor, (E,Z)-10,12-hexadecadienoyl-CoA. pnas.org This dienoyl-CoA is then a substrate for chain-shortening or reduction.
In other species, different precursors and intermediates are used. The biosynthesis of the codling moth pheromone begins with palmitic acid being shortened to lauric acid (C12), which is then desaturated twice to create a conjugated diene. gsartor.org In the currant stem borer, Lampronia capitella, a Δ11-desaturase is also key, transforming palmitate into (Z)-11-hexadecenoic acid, which is then believed to be chain-shortened and further desaturated to create a conjugated C14 diene intermediate. wur.nl The alcohol form of the pheromone, such as a tetradecadien-1-ol, often serves as the direct precursor to the final, active acetate form, which has enhanced volatility for airborne dispersal. gsartor.org
Table 2: Examples of Precursors and Intermediates in Dienol Pheromone Biosynthesis
| Insect Species | Primary Precursor | Key Intermediates | Final Product Class | Source(s) |
| Bombyx mori (Silkmoth) | Palmitoyl-CoA (C16) | (Z)-11-Hexadecenoyl-CoA -> (E,Z)-10,12-Hexadecadienoyl-CoA | C16 Dienol (Bombykol) | pnas.org |
| Cydia pomonella (Codling Moth) | Palmitoyl-CoA (C16) | Lauric Acyl-CoA (C12) -> E9-Monoene C12 -> E8,E10-Dienoyl-CoA | C12 Dienol (Codlemone) | gsartor.org |
| Lampronia capitella (Currant Stem Borer) | Palmitoyl-CoA (C16) | (Z)-11-Hexadecenoic acid -> (Z,Z)-9,11-Tetradecadienoic acid | C14 Dienol/Acetate | wur.nl |
| Spodoptera littoralis (Egyptian Cotton Leafworm) | Fatty Acyl-CoA (C14/C16) | Dienoyl-CoA precursors -> (Z,E)-9,11-Tetradecadienol | C14 Dienol Acetate | science.govacs.org |
Bioproduction Strategies for Semiochemical Dienols in Engineered Organisms
The chemical synthesis of insect pheromones, especially those with specific stereochemistry like conjugated dienols, can be complex, expensive, and generate hazardous waste. frontiersin.org This has driven significant research into developing biological production platforms using genetically engineered organisms as "biofactories". mdpi.com These strategies aim to reconstruct the pheromone biosynthetic pathway in a microbial or plant host that can be easily and sustainably cultivated. wiley.com
Yeast, particularly the oleaginous yeast Yarrowia lipolytica and the well-understood Saccharomyces cerevisiae, has emerged as a highly promising host for producing fatty acid-derived molecules. researchgate.netmdpi.comfrontiersin.org Researchers have successfully engineered yeast to produce moth pheromones by introducing the key biosynthetic genes from insects. For the production of (Z,E)-9,12-tetradecadienyl acetate (a C14 dienol derivative), a pathway was assembled in S. cerevisiae by expressing four heterologous genes: a Δ12-desaturase, a Z9-desaturase, a fatty acyl reductase, and an alcohol acetyltransferase. frontiersin.orgtandfonline.com The engineered yeast successfully produced the target pheromone, which was shown to be biologically active. tandfonline.com
Similarly, expressing desaturase and conjugase genes from the tobacco hornworm (Manduca sexta) in Y. lipolytica resulted in the production of novel C16 conjugated fatty acids, which are the direct precursors for many dienol pheromones. mdpi.com
Plants are also being developed as scalable platforms for pheromone production. researchgate.net Transgenic Camelina sativa (camelina) has been engineered to produce fatty acid precursors for pheromones, demonstrating the potential for large-scale agricultural production. researchgate.net These bioproduction strategies represent a greener, potentially more cost-effective, and sustainable alternative to traditional chemical synthesis for high-value semiochemicals like this compound and its derivatives.
Table 3: Examples of Bioproduction Strategies for Dienols and Their Precursors
| Engineered Organism | Target Compound Class | Key Genes/Enzymes Introduced | Outcome | Source(s) |
| Saccharomyces cerevisiae (Yeast) | C14 Dienol Acetate (ZETA) | Δ12-desaturase, Z9-desaturase, Fatty Acyl Reductase, Alcohol Acetyltransferase | Successful production of biologically active (Z,E)-9,12-tetradecadienyl acetate. | frontiersin.orgtandfonline.com |
| Yarrowia lipolytica (Yeast) | C16 Conjugated Fatty Acids | Desaturases (MsexD2, MsexD3) from Manduca sexta. | Production of novel diene- and triene- C16 fatty acids, key pheromone precursors. | mdpi.com |
| Nicotiana benthamiana (Plant) | C14/C16 Pheromone Precursors | Acyl-ACP thioesterases from plants and desaturases from insects. | Production of various mono-unsaturated fatty acid pheromone precursors. | researchgate.net |
| Camelina sativa (Plant) | C12/C14 Pheromone Precursors | Thioesterases and other modifying enzymes. | Stable production of C12 and C14 pheromone precursors in seeds over generations. | researchgate.net |
Advanced Analytical and Spectroscopic Characterization of Tetradeca 3,5 Dien 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Tetradeca-3,5-dien-1-ol isomers. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton, the configuration of the double bonds, and the connectivity of the atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment of each hydrogen atom. The key diagnostic signals for this compound are the olefinic protons (H-3, H-4, H-5, H-6), the protons on the carbon bearing the hydroxyl group (H-1), and the allylic protons (H-2 and H-7). The coupling constants (J-values) between the olefinic protons are particularly crucial for assigning the stereochemistry (Z or E) of the double bonds.
Olefinic Protons: The chemical shifts of these protons typically appear in the δ 5.5-6.5 ppm range. The coupling constant for a trans (E) configuration is typically larger (~15 Hz) compared to a cis (Z) configuration (~10 Hz).
Carbinol Protons (H-1): The CH₂ group adjacent to the hydroxyl function typically resonates around δ 3.6 ppm as a triplet.
Allylic Protons (H-2, H-7): The methylene (B1212753) groups adjacent to the diene system appear in the δ 2.0-2.3 ppm region.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The olefinic carbons are readily identified in the downfield region (δ 120-140 ppm), while the carbon attached to the hydroxyl group (C-1) appears around δ 62 ppm. The remaining aliphatic carbons of the octyl chain produce signals in the upfield region (δ 14-32 ppm).
Below are the predicted ¹H and ¹³C NMR chemical shifts for (3E,5E)-Tetradeca-3,5-dien-1-ol.
Predicted ¹H NMR Data for (3E,5E)-Tetradeca-3,5-dien-1-ol
| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-1 | ~3.64 | t | ~6.5 |
| H-2 | ~2.25 | q | ~7.0 |
| H-3 | ~5.75 | dt | ~15.0, 7.0 |
| H-4 | ~6.10 | dd | ~15.0, 10.5 |
| H-5 | ~6.05 | dd | ~15.0, 10.5 |
| H-6 | ~5.60 | dt | ~15.0, 7.2 |
| H-7 | ~2.05 | q | ~7.2 |
| H-8 to H-13 | ~1.2-1.4 | m | - |
Predicted ¹³C NMR Data for (3E,5E)-Tetradeca-3,5-dien-1-ol
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | ~62.5 |
| C-2 | ~35.0 |
| C-3 | ~130.0 |
| C-4 | ~132.5 |
| C-5 | ~131.0 |
| C-6 | ~135.0 |
| C-7 | ~32.8 |
| C-8 to C-13 | ~22.0-31.0 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern. For this compound (C₁₄H₂₆O), the nominal molecular weight is 210 Da.
Under electron ionization (EI), the molecular ion ([M]⁺•) is often observed at m/z 210, although its intensity may be low due to the lability of the alcohol. The fragmentation of long-chain unsaturated alcohols is characterized by several key pathways:
Loss of Water: A characteristic fragmentation for alcohols is the elimination of a water molecule, leading to a significant peak at [M-18]⁺• (m/z 192).
Alpha-Cleavage: Cleavage of the C1-C2 bond is generally not favored for primary alcohols.
Cleavage at the Allylic Position: Fragmentation of the alkyl chain often occurs at positions allylic to the double bonds, leading to resonance-stabilized carbocations.
Hydrocarbon Fragments: A series of peaks separated by 14 Da (corresponding to CH₂ units) is typical for the fragmentation of the long alkyl chain, with prominent clusters around C₃, C₄, and C₅ fragments (e.g., m/z 41, 55, 67, 69, 81).
The analysis of the closely related (Z,E)-3,5-tetradecadien-1-ol acetate (B1210297), a pheromone of the carpenterworm moth (Prionoxystus robiniae), shows a characteristic loss of acetic acid (60 Da). researchgate.net For the alcohol, the loss of water (18 Da) is the analogous key fragmentation.
Expected Major Fragments for this compound in EI-MS
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 210 | [C₁₄H₂₆O]⁺• | Molecular Ion (M⁺•) |
| 192 | [C₁₄H₂₄]⁺• | Loss of H₂O from M⁺• |
| 181 | [C₁₃H₂₁]⁺ | Loss of CH₂OH from M⁺• |
| 67, 81, 95 | [C₅H₇]⁺, [C₆H₉]⁺, [C₇H₁₁]⁺ | Cleavage within the diene system and alkyl chain |
Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (GCxGC) for Isomer Separation and Quantification
Gas chromatography is the premier technique for separating the volatile geometric isomers of this compound and for quantifying their relative abundance in a mixture. The separation efficiency is highly dependent on the stationary phase of the GC column.
Non-polar stationary phases (e.g., those based on dimethylpolysiloxane like DB-5 or HP-5MS) separate compounds primarily based on their boiling points. For the isomers of this compound, boiling points are very similar, leading to potential co-elution or poor resolution.
Polar stationary phases (e.g., those based on polyethylene (B3416737) glycol like DB-WAX or Carbowax 20M, or cyanopropyl phases) offer better separation of isomers. These phases interact differently with the isomers based on subtle differences in their dipole moments and shape, allowing for effective resolution. Generally, Z isomers tend to have slightly shorter retention times than E isomers on polar columns.
Retention Indices (RI): For reliable identification, retention times are often converted to Kovats retention indices, which normalize retention behavior against a series of n-alkanes. researchgate.net This allows for inter-laboratory comparison of data. The RI value is dependent on the stationary phase and temperature program. researchgate.netmdpi.com For long-chain unsaturated alcohols, RI values on standard non-polar columns are typically in the range of 1600-1800.
Two-Dimensional Gas Chromatography (GCxGC): For highly complex mixtures where isomers may co-elute with other compounds, GCxGC provides significantly enhanced resolving power. This technique uses two columns with different stationary phases (e.g., non-polar in the first dimension and polar in the second) to create a two-dimensional separation space, greatly increasing peak capacity and allowing for the separation of trace isomers from a complex matrix.
Expected Elution Order of this compound Isomers
| Stationary Phase Type | Principle of Separation | Expected Elution Order |
|---|---|---|
| Non-polar (e.g., DB-5) | Boiling Point | Isomers may have very similar retention times, with potential for co-elution. |
Hyphenated Techniques in Analytical Chemistry (e.g., GC-MS, GCxGC-TOFMS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of this compound in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common hyphenated technique used for this type of analysis. As the separated isomers elute from the GC column, they are directly introduced into the ion source of a mass spectrometer. This provides both the retention time (for chromatographic identification) and the mass spectrum (for structural confirmation) for each peak. GC-MS is crucial for confirming the identity of each isomer by matching its retention index and mass spectrum against those of an authentic standard or a library database.
Gas Chromatography-Electroantennographic Detection (GC-EAD): In the context of pheromone research, where this compound and its acetate are studied, GC-EAD is a powerful bioanalytical technique. researchgate.net The effluent from the GC column is split between a standard detector (like a Flame Ionization Detector, FID) and an insect antenna preparation. This allows for the simultaneous recording of the chemical profile and the biological response, pinpointing which specific isomers are active as insect attractants.
Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS): This advanced technique combines the superior separation power of GCxGC with the high-speed acquisition and sensitivity of a TOF mass spectrometer. It is capable of resolving hundreds or thousands of compounds in a single analysis, providing comprehensive characterization of complex volatile profiles and enabling the detection of trace-level components.
Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The spectrum of this compound is characterized by absorptions corresponding to the O-H, C-O, C=C, and C-H bonds.
The key diagnostic absorptions are:
O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. masterorganicchemistry.com
C-H Stretch (sp³): Strong, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H bonds of the long alkyl chain. vscht.cz
C-H Stretch (sp²): Medium to weak absorptions just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹) due to the C-H bonds on the double-bonded carbons. libretexts.org
C=C Stretch: Absorptions in the 1600-1670 cm⁻¹ region. For conjugated dienes, two bands are often observed. The intensity of these peaks can be variable and is dependent on the symmetry and stereochemistry of the double bonds. vscht.cz
C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region, characteristic of a primary alcohol. specac.com
C-H Bend (Out-of-plane): Strong absorptions in the 675-1000 cm⁻¹ region can provide information about the substitution pattern of the double bonds. For example, a strong band around 965 cm⁻¹ is characteristic of an E (trans) double bond.
Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |
|---|---|---|---|
| ~3350 | O-H stretch | Alcohol | Strong, Broad |
| ~3020 | =C-H stretch | Alkene (Diene) | Medium |
| 2855-2925 | -C-H stretch | Alkane | Strong |
| ~1650, ~1610 | C=C stretch | Conjugated Diene | Medium to Weak |
| ~1465 | -CH₂- bend | Alkane | Medium |
| ~1060 | C-O stretch | Primary Alcohol | Strong |
Semiochemical Roles of Tetradeca 3,5 Dien 1 Ol and Its Esters
Function as Insect Pheromones and Attractants in Chemical Communication
Tetradeca-3,5-dien-1-ol and its esters are well-documented as potent insect pheromones and attractants. These molecules are integral to the chemical communication systems of numerous insect species, primarily within the order Lepidoptera (moths and butterflies). They are typically released by one sex, usually the female, to attract the other for mating. The specific isomer of the compound and the composition of the pheromone blend are often critical for eliciting a behavioral response.
For instance, the acetate (B1210297) ester of this compound has been identified as a sex attractant for the carpenterworm moth, Prionoxystus robiniae. researchgate.net Similarly, a specific isomer of tetradecadienyl acetate is the primary component of the sex attractant pheromone for the moth Recurvaria leucatella. researchgate.net The biological activity of these compounds underscores their importance in the reproductive strategies of these insects.
The specificity of pheromone signals is crucial for preventing interbreeding between closely related species. This compound and its derivatives achieve species-specificity through a combination of factors, including the use of unique isomeric blends and the presence of specific minor components in the pheromone mixture.
An example of this specificity can be observed in the genus Recurvaria. While (3E,5Z)-3,5-tetradecadienyl acetate is a powerful attractant for males of Recurvaria leucatella, a related species, Recurvaria nanella, is not attracted to this compound. Instead, R. nanella is attracted to (3E)-3-tetradecenyl acetate. researchgate.net Interestingly, the presence of higher amounts of (5Z)-5-tetradecenyl acetate in the bait can suppress the attraction of R. nanella, demonstrating how subtle differences in the chemical blend can lead to reproductive isolation. researchgate.net This illustrates a modality of interspecific communication where the pheromone of one species can act as a repellent or inhibitor for another.
| Compound | Attracted Species | Notes |
| (Z,E)-3,5-Tetradecadien-1-ol acetate | Prionoxystus robiniae (Carpenterworm moth) | Primary sex attractant. researchgate.net |
| (3E,5Z)-3,5-Tetradecadienyl acetate | Recurvaria leucatella | Strong attractant for males. researchgate.net |
| (3E)-3-Tetradecenyl acetate | Recurvaria nanella | Attractant for this closely related species. researchgate.net |
The biological activity of pheromones is often highly dependent on their stereochemistry. Different geometric isomers (Z/E, or cis/trans) of this compound and its esters can elicit vastly different, or even opposing, behavioral responses in the receiving insect. This specificity is due to the precise fit required between the pheromone molecule and its corresponding receptor protein in the insect's antenna.
In the case of the carpenterworm moth, Prionoxystus robiniae, the (Z,E) isomer of 3,5-tetradecadien-1-ol acetate is the most active sex attractant. researchgate.net Field tests have shown that the other geometric isomers have distinct effects on the moth's behavior. The (Z,Z) isomer inhibits the attraction of males to the (Z,E) isomer, acting as an antagonist. Conversely, the (E,E) isomer enhances the attractiveness of the (Z,E) isomer, functioning as a synergist. The (E,Z) isomer, however, appears to have no significant effect on attraction. researchgate.net This demonstrates that the specific three-dimensional shape of the pheromone molecule is critical for its interaction with the olfactory receptors of the moth.
For Recurvaria leucatella, only the (3E,5Z)-3,5-tetradecadienyl acetate isomer was found to be attractive, with the other geometrical isomers failing to elicit a response. researchgate.net
| Isomer of 3,5-Tetradecadien-1-ol acetate | Effect on Prionoxystus robiniae |
| (Z,E) | Attractant (Primary Pheromone Component) researchgate.net |
| (E,E) | Synergist (Enhances Attraction) researchgate.net |
| (Z,Z) | Inhibitor (Reduces Attraction) researchgate.net |
| (E,Z) | No Effect researchgate.net |
Insect pheromones are rarely single compounds. Instead, they are often complex mixtures of several components, with the specific ratio of these components being crucial for an optimal behavioral response. The presence of minor components can significantly enhance the attractiveness of the major component, a phenomenon known as behavioral synergism.
As mentioned previously, in the carpenterworm moth, Prionoxystus robiniae, the (E,E) isomer of 3,5-tetradecadien-1-ol acetate acts as a synergist, increasing the attraction of males to the primary pheromone component, the (Z,E) isomer. researchgate.net Furthermore, electroantennogram (EAG) evidence suggests the presence of a second, as-yet-unidentified pheromonal component in this species, highlighting the potential complexity of its chemical communication system. researchgate.net
In some cases, compounds that are not the primary attractant can modulate the behavior of the target insect. For example, while (Z,E)-3,5-tetradecadien-1-ol acetate is the main attractant for P. robiniae, the addition of (Z,E)-3,5-tetradecadien-1-ol (the alcohol form) can reduce the attractiveness of the acetate. researchgate.net This indicates that the precise composition of the pheromone blend, including the functional groups of the components, is critical for effective chemical signaling.
Electroantennographic Detection (EAD) for Bioactivity-Guided Discovery
Electroantennographic detection (EAD) is a powerful technique used to identify biologically active compounds in complex mixtures. This method involves coupling a gas chromatograph (GC), which separates the components of a chemical mixture, to an insect's antenna. As each compound elutes from the GC, the electrical response of the antenna is measured. A significant electrical signal indicates that the insect's olfactory receptors are sensitive to that particular compound, suggesting it may have a semiochemical function.
EAD has been instrumental in the discovery and characterization of pheromones, including this compound and its derivatives. For example, EAD analysis of female gland extracts from the carpenterworm moth, Prionoxystus robiniae, and the responses of male antennae to synthetic standards were key in suggesting that (Z,E)-3,5-tetradecadien-1-ol acetate is a pheromone component for this species. researchgate.net
This bioactivity-guided approach allows researchers to quickly screen numerous compounds and focus on those that are most likely to be behaviorally active. EAD provides information about the activation of olfactory receptors but does not reveal the specific behavior a compound might elicit (e.g., attraction, repulsion). nih.gov Therefore, compounds identified through EAD are typically subjected to further behavioral assays to determine their precise semiochemical role.
Investigation of Semiochemical Activity in Non-Insect Systems
While the primary focus of research on this compound and its analogues has been on their role as insect pheromones, there is emerging evidence that related structures possess biological activity in non-insect systems. The diene functional group, a key feature of this molecule, is found in a variety of natural products with diverse pharmacological properties.
For example, diterpenoids with a (3Z,5E)-dien-olide structure, isolated from the South China Sea gorgonian Dichotella gemmacea, have demonstrated cytotoxic and antimicrobial activities. nih.gov Specifically, some of these compounds showed activity against the fungus Septoria tritici and the bacterium Escherichia coli. nih.gov
Furthermore, research on fatty dienoic acids containing a 1Z,5Z-diene fragment has revealed a broad spectrum of biological activities, including antitumor, antibacterial, and antiviral effects. mdpi.com This suggests that the conjugated diene system present in this compound could be a key structural feature for bioactivity in a variety of biological contexts, extending beyond insect chemical communication. These findings open up avenues for investigating the potential pharmacological applications of this compound and its derivatives.
Applications in Ecologically Responsible Pest Management
Utilization of Tetradeca-3,5-dien-1-ol in Insect Monitoring Programs
Pheromone-based monitoring is a fundamental tool in modern agriculture, providing crucial data on pest populations to guide control decisions. Traps baited with a synthetic lure containing this compound or its acetate (B1210297) derivative are deployed in fields or orchards to attract and capture specific male moths.
The primary functions of these monitoring programs include:
Pest Detection: Confirming the presence of a specific pest species in an area.
Population-level Estimation: Using the number of moths captured over time to estimate the size and fluctuation of the pest population.
Timing of Interventions: Pinpointing the start of moth flight and peak activity to optimize the timing of control measures.
Evaluating Control Efficacy: Assessing the effectiveness of a pest management strategy by observing changes in trap captures.
Research on the carpenterworm moth (Prionoxystus robiniae) has shown that traps baited with (Z,E)-3,5-tetradecadien-1-ol acetate are effective tools for population surveys and behavioral studies. researchgate.net The data gathered from these traps enable growers to make informed decisions, applying interventions only when pest numbers reach a level that could cause economic damage. epa.gov
Table 1: Components of an Insect Monitoring System Using this compound
| Component | Description | Role in Pest Management |
| Pheromone Lure | A dispenser (e.g., rubber septum) impregnated with synthetic this compound or its acetate. | Attracts male moths of the target species. The release rate is designed for sustained effectiveness. |
| Trap | A device designed to capture the attracted insects, often using a sticky surface or a funnel design. google.com | Physically captures the insects for counting and identification. |
| Data Collection | Regular checking of traps and recording the number of captured moths. | Provides quantitative data on pest population dynamics and distribution. |
| Action Threshold | A pre-determined pest population level at which control measures should be initiated to prevent economic loss. epa.gov | Serves as the basis for decision-making, preventing unnecessary pesticide applications. |
Strategies for Mating Disruption and Attract-and-Kill Technologies
Beyond monitoring, this compound is a key component in proactive pest control strategies that are highly specific and environmentally benign. vulcanchem.com
Mating Disruption: This technique involves permeating the atmosphere of a crop area with a high concentration of the synthetic pheromone. smolecule.com The abundance of the pheromone makes it virtually impossible for male moths to locate the much smaller pheromone plumes released by individual female moths. This confusion effectively disrupts the mating cycle, leading to a reduction in the next generation of the pest. Successful mating disruption can suppress pest populations below economically damaging levels. researchgate.net
Attract-and-Kill: This strategy combines the attractive properties of the pheromone with a killing agent. google.com Lures containing this compound are used to draw pests to a specific point source that has been treated with an insecticide or a biological control agent, such as a fungus or virus. google.com This method is highly targeted, as only the pest species attracted to the pheromone comes into contact with the killing agent, drastically reducing the amount of insecticide needed compared to broadcast spraying and minimizing exposure to non-target organisms. google.comgoogle.com
Table 2: Comparison of Mating Disruption and Attract-and-Kill Strategies
| Feature | Mating Disruption | Attract-and-Kill |
| Primary Mechanism | Confusion and prevention of mate location. | Luring pests to a lethal source. google.com |
| Scale of Application | Area-wide (e.g., entire orchard or field). | Point sources (attractant stations) distributed within the area. |
| Use of Toxicants | Pheromone only (non-toxic). | Pheromone combined with an insecticide or pathogen. google.com |
| Objective | Population suppression by reducing reproduction. | Direct reduction of the adult pest population. |
| Environmental Impact | Very low; no toxic residue. | Low; significantly reduced and targeted pesticide use. |
Integration within Integrated Pest Management (IPM) Frameworks
Integrated Pest Management (IPM) is a holistic approach that combines multiple control strategies to manage pests effectively, economically, and with the least possible hazard to people and the environment. epa.govbioprotectionportal.com Pheromones like this compound are integral to IPM programs because they enable several key principles of the framework. google.com
The role of this dienol within an IPM framework includes:
Monitoring and Thresholds: As detailed in 7.1, pheromone traps are the primary tool for monitoring pest levels and making decisions based on established action thresholds. ncsu.edu
Prevention: While not a direct preventative measure, the data from monitoring can inform preventative actions like crop rotation or selecting pest-resistant varieties for future plantings. epa.gov
Control: When control is necessary, pheromone-based tactics like mating disruption and attract-and-kill are considered "least risky" options and are prioritized over broad-spectrum chemical pesticides. epa.govvulcanchem.com
Table 3: Role of this compound in the Steps of IPM
| IPM Step | Application of this compound |
| 1. Monitoring & Identification | Used in baited traps to confirm pest identity and monitor population levels. ncsu.edu |
| 2. Setting Action Thresholds | Trap data is used to determine if pest populations have reached a level requiring action. epa.gov |
| 3. Prevention | Data from monitoring can inform long-term preventative cultural practices. bioprotectionportal.com |
| 4. Control | Employed in low-risk control tactics such as mating disruption and attract-and-kill. epa.govncsu.edu |
| 5. Evaluation | Continued monitoring with traps helps to evaluate the success of the chosen control tactics. ncsu.edu |
Exploration of Diverse Biological Activities of Tetradecadienol Derivatives
Design and Synthesis of Hybrid Molecules Incorporating Dienol Scaffolds
A key strategy in harnessing the therapeutic potential of dienol scaffolds involves the creation of hybrid molecules, where the dienol structure is coupled with other biologically active moieties. This approach aims to synergize or enhance the desired biological effects.
Researchers have successfully synthesized hybrid molecules by combining derivatives of tetradecadienol with natural products like steroids and triterpenoids to enhance their anticancer properties. nih.govresearchgate.netmdpi.com One notable approach involves the conjugation of (5Z,9Z)-tetradeca-5,9-dienedioic acid with bile acids, such as lithocholic acid (LA). nih.govresearchgate.net Similarly, synthetic analogues have been created by linking a (5Z,9Z)-tetradeca-5,9-dienedicarboxylic acid fragment with oleanolic acid, a naturally occurring pentacyclic triterpenoid. researchgate.netmdpi.comresearchgate.net
The synthesis of these complex hybrids often employs multi-step strategies. A crucial step is the formation of the dienol backbone, such as (5Z,9Z)-tetradeca-5,9-diene-1,14-diol or its corresponding dicarboxylic acid. nih.govmdpi.com This is frequently achieved through a titanium-catalyzed homo-cyclomagnesiation reaction of a precursor like the tetrahydropyran (B127337) ether of hepta-5,6-dien-1-ol. nih.govresearchgate.netmdpi.commdpi.com The resulting dienol or dienoic acid is then chemically linked to the natural product scaffold, for instance, through esterification or the formation of amide bonds. nih.govmdpi.com For example, hybrid molecules have been prepared by linking lithocholic acid and (5Z,9Z)-tetradeca-5,9-dienedioic acid via ethylene (B1197577) glycol and diaminoalkane spacers of varying lengths. nih.gov Another strategy involves the reaction of 3-oxoolean-12-ene-28-oic acid chloride with (5Z,9Z)-tetradeca-5,9-diene-1,14-diol. researchgate.netmdpi.com This modular synthesis approach allows for the creation of diverse molecules designed to exhibit enhanced bioactivity. nih.govmdpi.com
Beyond conjugation with large natural products, the development of tetradecadienol analogues has involved more subtle structural modifications to probe and optimize biological activity. Researchers have developed stereoselective methods to synthesize various analogues of natural 5Z,9Z-dienoic acids. researchgate.net These methods include the esterification of (5Z,9Z)-1,14-tetradeca-5,9-dienediol and the corresponding dicarboxylic acid with a range of aliphatic and aromatic alcohols and carboxylic acids. researchgate.net
For instance, new synthetic analogues of lembehyne B, a natural polyacetylene, have been developed incorporating a (17Z,21Z)-octatriaconta-17,21-diene moiety, demonstrating the versatility of the dienol scaffold in creating structurally diverse compounds for biological screening. acs.orgnih.gov The synthesis of polyether macrodiolides based on (5Z,9Z)-tetradeca-5,9-diene-1,14-dioic acid represents another class of structural modification, leading to large cyclic structures with cytotoxic properties. researchgate.net These varied synthetic approaches provide a library of compounds that are essential for studying how specific structural features influence the mechanism of action and for identifying derivatives with targeted and improved therapeutic potential. researchgate.net
Investigation of Molecular Mechanisms of Action in in vitro Cell Models
Understanding the molecular mechanisms by which tetradecadienol derivatives exert their effects is crucial for their development as therapeutic agents. Studies using in vitro cancer cell models have begun to elucidate these pathways.
A significant finding is that many hybrid molecules based on (5Z,9Z)-dienoic acids are potent inhibitors of human topoisomerase I. nih.govresearchgate.netmdpi.comresearchgate.net Topoisomerase I is a critical enzyme involved in managing DNA topology during replication and transcription; its inhibition leads to DNA damage and ultimately cell death, making it a key target for cancer chemotherapy. nih.gov
Several studies have shown that hybrid molecules of lithocholic acid or oleanolic acid conjugated with a (5Z,9Z)-tetradeca-5,9-dienoic acid derivative exhibit extremely high in vitro inhibitory activity against human topoisomerase I, in some cases proving to be two to four times more potent than camptothecin, a well-known clinical topoisomerase I inhibitor. nih.govresearchgate.netresearchgate.net This potent enzyme inhibition is considered a principal mechanism behind the observed anticancer activity of these compounds. mdpi.com Research has also indicated that some derivatives can inhibit topoisomerase II, another key enzyme in DNA metabolism. researchgate.netmdpi.com
Consistent with their ability to inhibit topoisomerase I and induce DNA damage, tetradecadienol derivatives have been shown to be effective inducers of apoptosis, or programmed cell death, in a variety of human cancer cell lines. nih.govresearchgate.netresearchgate.net This activity has been demonstrated in leukemia cell lines such as Jurkat, K562, U937, and HL-60, as well as in HeLa (cervical cancer) and Hek293 (embryonic kidney) cells. nih.govresearchgate.netmdpi.comresearchgate.netmdpi.com
Flow cytometry analyses have confirmed that these compounds induce both early and late-stage apoptosis. nih.govmdpi.com For example, a hybrid of oleanolic acid and a tetradeca-5,9-dienoic acid derivative caused a significant accumulation of Jurkat cells in apoptotic phases. mdpi.com
In addition to inducing apoptosis, these derivatives affect cell cycle progression. researchgate.netmdpi.com Analysis of Jurkat cells treated with an oleanolic acid-dienoic acid hybrid revealed that the compound causes cell cycle arrest, particularly in the S phase, and an accumulation of cells in the G0 phase. mdpi.com This disruption of the normal cell cycle prevents cancer cells from proliferating and can trigger apoptotic pathways. nih.govbiorxiv.org
The cytotoxic effects of these compounds have been quantified, with some derivatives showing potent activity at nanomolar to low micromolar concentrations.
Table 1: Cytotoxic Activity (IC₅₀, µM) of Selected Dienol Derivatives in Human Cancer Cell Lines
| Compound | Jurkat | K562 | U937 | HL60 | HEK293 |
| Oleanolic Acid-Dienoic Acid Hybrid (7) | 0.014 | 0.007 | 0.021 | 0.127 | 0.286 |
| (5Z,9Z)-Tetradeca-5,9-dienedioic Acid (5) | 0.196 | 0.174 | 0.131 | 0.284 | 0.698 |
| Oleanolic Acid Amide Hybrid (9a) | 4.5 | 3.1 | 2.8 | N/A | 26.17 |
| Data sourced from multiple studies. researchgate.netmdpi.com Compound 7 is (5Z,9Z)-14-[(3,28-Dioxoolean-12-en-28-yl)oxy]tetradeca-5,9-dienoic acid. Compound 5 is the parent dienoic acid. Compound 9a is a hybrid containing an N-methyl-pyrazolic fragment. |
Table 2: Effect of Oleanolic Acid-Dienoic Acid Hybrid on Jurkat Cell Cycle Distribution
| Cell Cycle Phase | Control (%) | Treated (%) |
| G0/G1 | 56.3 | 60.1 |
| S | 29.8 | 32.5 |
| G2/M | 13.9 | 7.4 |
| Data shows that the hybrid molecule causes cell cycle arrest in the S phase and accumulation in the G0 phase compared to the control. mdpi.com |
Structure-Activity Relationship (SAR) Analysis of Dienol Derivatives
The development of a library of tetradecadienol analogues has enabled preliminary structure-activity relationship (SAR) analyses, which aim to connect specific chemical features to biological potency. A primary observation is that the hybrid molecules are significantly more cytotoxic than their individual components. For instance, the oleanolic acid-dienoic acid conjugate (Compound 7) is substantially more potent against various cancer cell lines than the parent (5Z,9Z)-tetradeca-5,9-dienedioic acid (Compound 5). researchgate.net
Studies on a series of oleanolic acid amide derivatives linked to the dienol moiety revealed that the nature of the amine substituent significantly impacts cytotoxicity. mdpi.com Among the synthesized compounds, those containing an N-methyl-pyrazolic or a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazolic fragment exhibited the highest cytotoxicity. mdpi.com This suggests that the specific heterocyclic system attached to the core structure plays a critical role in the compound's interaction with its biological targets.
Furthermore, research into conjugates of lithocholic acid and (5Z,9Z)-tetradeca-5,9-dienedioic acid has explored the effect of the spacer linking the two fragments. nih.gov The use of different length ethylene glycol and diaminoalkane spacers indicates that the distance and flexibility between the steroid and dienol moieties are important parameters for optimizing biological activity, such as the induction of apoptosis. nih.gov These SAR insights are invaluable for the rational design of future generations of dienol derivatives with improved efficacy and target selectivity.
Computational and Theoretical Investigations of Tetradeca 3,5 Dien 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are employed to investigate the fundamental electronic properties of a molecule, which in turn dictate its chemical reactivity and spectroscopic characteristics. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP) are used to solve approximations of the Schrödinger equation for a given molecular structure. mdpi.com
For Tetradeca-3,5-dien-1-ol, these calculations can elucidate the distribution of electrons within the molecule, particularly around the conjugated diene system and the hydroxyl functional group. Key parameters derived from these calculations include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and spatial distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO identifies sites for nucleophilic attack. For this compound, the HOMO is expected to be localized on the conjugated π-system of the diene, making it the primary site for oxidative processes or reactions with electrophiles.
Electron Density and Electrostatic Potential: These calculations generate maps showing the charge distribution across the molecule. The oxygen atom of the alcohol group will exhibit high electron density, highlighting its role as a hydrogen bond acceptor and a nucleophilic center.
Structural Parameters: Quantum calculations can predict optimized molecular geometries, including bond lengths and angles, with high accuracy, providing a theoretical structure that can be compared with experimental data if available. mdpi.com
The initial geometry for such calculations is often determined using lower-level methods like molecular mechanics (MM+) before being fully optimized using more robust quantum methods. bsu.by The results of these calculations, such as predicted electronic transition energies, can help interpret UV-Vis spectra. bsu.by
Table 1: Overview of Quantum Chemical Methods and Their Applications
| Method | Basis Set Example | Calculated Properties | Insights for this compound |
|---|---|---|---|
| Density Functional Theory (DFT) | TZVP, Def2TZVP | Geometry, HOMO/LUMO energies, NBO charges, IR/UV-Vis spectra | Predicts reactivity sites (conjugated diene), vibrational frequencies, and electronic absorption. mdpi.com |
| Møller-Plesset Perturbation Theory (MP2, MP3) | TZVP | More accurate electron correlation energy, geometry | Provides a higher level of theory for refining electronic structure and energy calculations. mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is invaluable for understanding the flexibility of a molecule like this compound and its dynamic interactions with biological receptors. nih.govmdpi.com
Conformational Analysis: The long aliphatic chain of this compound allows for a vast number of possible three-dimensional shapes, or conformations. MD simulations can explore this conformational space, revealing the most stable and frequently adopted shapes of the molecule in different environments (e.g., in a vacuum, water, or a lipid membrane). nih.gov Understanding the preferred conformations is critical, as only specific shapes may fit correctly into a receptor's binding site. The analysis involves tracking changes in dihedral angles and interatomic distances over the course of the simulation to identify persistent structural motifs. fortunejournals.com
Ligand Binding: MD simulations are extensively used to model the interaction between a ligand (like a pheromone) and its protein receptor. nih.gov After an initial binding pose is predicted using docking software, MD simulations are run on the ligand-receptor complex. chemrevlett.com These simulations, often lasting hundreds of nanoseconds or longer, can:
Assess the stability of the binding pose. A stable interaction is characterized by the ligand remaining in the binding pocket with minimal deviation (low root-mean-square deviation, or RMSD). fortunejournals.combiorxiv.org
Identify key amino acid residues in the receptor that form critical hydrogen bonds, van der Waals contacts, or hydrophobic interactions with the ligand. biorxiv.org
Reveal allosteric effects, where binding at one site induces conformational changes in distant parts of the protein. dovepress.com
Table 2: Typical Parameters for Molecular Dynamics Simulations of Ligand-Receptor Complexes
| Parameter | Example Value/Software | Purpose |
|---|---|---|
| Force Field | OPLS3, AMBER, GROMOS | Defines the potential energy function for all atoms in the system. mdpi.com |
| Simulation Software | OpenMM, GROMACS, Desmond | The engine that propagates the system forward in time. mdpi.combiorxiv.orgnih.gov |
| Ensemble | NVT (constant Number of particles, Volume, Temperature), NPT (constant Number of particles, Pressure, Temperature) | Defines the thermodynamic conditions of the simulation. fortunejournals.comnih.gov |
| Simulation Time | 100 ns - 1 µs | The duration of the simulation; longer times allow for the observation of slower processes. mdpi.combiorxiv.org |
Modeling of Reaction Mechanisms in Chemical Synthesis and Biosynthesis
Computational modeling is a powerful asset for elucidating the intricate steps of chemical reactions. By calculating the potential energy surface of a reaction, chemists can identify the most energetically favorable pathway from reactants to products. This involves locating and characterizing the energies of transition states and intermediates. researchgate.net
Chemical Synthesis: The synthesis of conjugated dienols like this compound can be achieved through various organic reactions, such as Wittig-type reactions, Horner-Wadsworth-Emmons olefination, or metal-catalyzed cross-coupling reactions like the Cadiot-Chodkiewicz reaction for related structures. rsc.org Theoretical modeling can be used to:
Predict stereochemical outcomes (e.g., the E/Z ratio of the double bonds).
Understand the role of catalysts, such as the Ti-catalyzed homo-cyclomagnesiation used to synthesize related dienediols. mdpi.comnih.gov
Investigate the reaction kinetics by calculating activation energy barriers.
Biosynthesis: In insects, pheromones are typically synthesized from fatty acids through a series of enzymatic steps involving desaturases, reductases, and acetyltransferases. Modeling the biosynthesis of this compound would involve building homology models of the relevant enzymes and using docking and MD simulations to study how the fatty acid precursors bind in the active site. Quantum mechanics/molecular mechanics (QM/MM) simulations could then be used to model the enzymatic reaction itself, providing a detailed picture of bond breaking and formation within the enzyme's active site.
Theoretical Studies of Pheromone-Receptor Interactions
The biological activity of this compound as a pheromone is initiated by its binding to a specific odorant receptor (OR) located in the antennae of an insect. Theoretical studies are crucial for deciphering the molecular basis of this recognition process.
These studies typically follow a multi-step approach:
Homology Modeling: Since the experimental structures of most insect ORs are unavailable, their 3D structures are often predicted using homology modeling, based on the known structures of related proteins.
Molecular Docking: The this compound molecule is computationally "docked" into the predicted binding pocket of the receptor. This process samples many possible orientations and conformations, scoring them to identify the most likely binding pose. chemrevlett.com
Molecular Dynamics (MD) Simulations: As described in section 9.2, long-timescale MD simulations of the pheromone-receptor complex are performed to validate the docking pose and analyze the dynamics of the interaction. biorxiv.org Studies on related moth pheromone receptors show that specific amino acid residues form a binding pocket and that the pheromone can remain stably bound for the duration of the simulation. biorxiv.orgplos.org
Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to post-process the MD trajectories. biorxiv.org These calculations provide an estimate of the binding free energy (ΔG), which quantifies the affinity of the pheromone for the receptor. This allows for a theoretical comparison of binding strengths between different pheromone components or analogs.
Research on the interactions of similar aldehyde and formate (B1220265) pheromones with their receptors has shown that ORs can be "deceived" by structurally similar analogs, which sometimes bind with even higher affinity than the natural pheromone. plos.orgresearchgate.net Theoretical studies can help explain these observations by comparing the interaction energies and conformational dynamics of different ligands within the same receptor pocket. biorxiv.org
Future Research Perspectives and Emerging Directions for Tetradeca 3,5 Dien 1 Ol
Development of Next-Generation Sustainable Synthesis Methodologies
The future of producing Tetradeca-3,5-dien-1-ol and related dienols is increasingly tied to the principles of green and sustainable chemistry. rsc.orglongdom.org Current research efforts are moving away from classical, multi-step syntheses, which often involve stoichiometric reagents and harsh conditions, towards more atom-economical and environmentally benign catalytic processes.
A significant area of development is the use of tandem reactions where multiple bond-forming events occur in a single pot. For instance, orthogonal tandem self-metathesis–ester hydrogenation protocols are being explored to create long-chain α–ω diols from renewable fatty acid precursors. rsc.org In these systems, metathesis catalysts can be transformed in situ into highly efficient hydrogenation catalysts, streamlining the production process. rsc.org Another promising approach is the dual catalysis by nickel and a Brønsted acid, which enables the redox-neutral coupling of readily available 1,3-dienes and aldehydes. chinesechemsoc.org This method avoids the use of stoichiometric metallic reagents and generates the dienol product without byproducts. chinesechemsoc.org
Further innovation is anticipated through the application of advanced laser facilities to study catalytic intermediates. By using techniques that can observe reactions across timescales from picoseconds to milliseconds, researchers can gain unprecedented insight into the mechanisms of catalysts, such as those based on abundant metals like manganese, to optimize their efficiency and selectivity for creating complex molecules like dienols. stfc.ac.uk
| Methodology | Key Features | Sustainability Advantages | Reference |
|---|---|---|---|
| Tandem Metathesis-Hydrogenation | In-situ catalyst transformation from metathesis to hydrogenation. | Process intensification (fewer steps), use of renewable feedstocks. | rsc.org |
| Dual Ni/Brønsted Acid Catalysis | Redox-neutral coupling of dienes and aldehydes. | High atom economy, avoids stoichiometric metallic reagents and byproducts. | chinesechemsoc.org |
| Enzymatic Biosynthesis | Utilizes engineered yeast or plants with specific desaturases and reductases. | "Green chemistry" alternative to chemical synthesis, reduces toxic waste. | nih.gov |
Advancements in Micro- and Nanoscale Analytical Techniques
The identification and quantification of semiochemicals like this compound, which are often present in minute quantities, demand highly sensitive analytical methods. nih.gov While Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone, the trend is towards techniques that require minimal sample preparation and can detect airborne volatiles in real-time. nih.govwur.nl
Solid-Phase Microextraction (SPME) has emerged as a powerful tool, allowing for the solvent-free collection of volatiles directly from the air or from a single signaling insect. researchgate.nettdl.org This technique, when coupled with GC-MS, is highly effective for identifying pheromone components from individual, small insects like the 4-6 mm long Phyllonorycter sylvella moth. researchgate.net
Looking forward, the development of nanosensors represents a significant leap in analytical capability. acs.orgusda.govrsc.org These devices can offer real-time detection of specific pheromones with extraordinary sensitivity. Researchers are developing cantilever nanosensors coated with nanohybrid films (e.g., polyaniline and silver) that show a detectable change in resonance frequency upon adsorbing pheromone molecules, with limits of detection in the parts-per-quadrillion (ppq) range. rsc.org Other innovative approaches involve using gold nanoparticles (AuNPs) or quantum dots (Qdots) coupled with specific insect odorant receptors to create biosensors that translate the binding of a pheromone into a measurable light signal. usda.gov Colorimetric sensors using functionalized silver nanoparticles that change color upon exposure to pheromones are also being developed for rapid, in-field diagnostics. ksu.edu.saresearchgate.net
Unraveling Complex Biosynthetic Pathways in Diverse Organisms
Many insect pheromones, particularly the C10 to C18 unsaturated alcohols, aldehydes, and acetates used by moths, are derived from fatty acid metabolism. pnas.orgiastate.edu The biosynthesis of a specific compound like this compound likely begins with common C16 or C18 saturated fatty acids, such as palmitic acid. pnas.orgiastate.edu The remarkable diversity of pheromones arises from a conserved set of enzymatic reactions, including chain-shortening, desaturation, reduction, and acetylation. researchgate.net
A key area of ongoing research is the characterization of the enzymes responsible for these transformations, particularly fatty acyl desaturases (FADs). oup.com These enzymes introduce double bonds at specific positions and with specific geometries (Z or E), and are crucial for generating the final, species-specific pheromone structure. biologists.com In some insects, a single, multifunctional desaturase has been found to catalyze multiple, consecutive desaturation steps. For example, in the silkmoth Bombyx mori, one desaturase (B. mori Desat1) performs both the initial Z11 desaturation and the subsequent Δ10,12 desaturation to create the conjugated diene system of its pheromone, bombykol. pnas.org Similarly, a single desaturase in the processionary moth Thaumetopoea pityocampa is responsible for three distinct desaturation reactions. pnas.org
Future research will focus on identifying and characterizing the specific desaturases, fatty acyl reductases (FARs), and acetyltransferases involved in the biosynthesis of dienols like this compound in various organisms. Understanding these pathways not only provides fundamental biological insights but also opens the door to producing these compounds via engineered biological systems, such as yeast or plants, which is a key goal of sustainable synthesis. nih.govoup.com
| Enzyme Class | Function | Example Organism/Pheromone | Reference |
|---|---|---|---|
| Fatty Acyl Desaturase (FAD) | Introduces double bonds into the fatty acid chain. Can be multifunctional. | Bombyx mori (Bombykol) | pnas.org |
| Fatty Acyl Reductase (FAR) | Reduces the fatty acyl precursor to the corresponding alcohol. | Lepidoptera pheromones | oup.com |
| Acetyltransferase | Converts alcohol functional groups to acetate (B1210297) esters. | Spodoptera littoralis | researchgate.netresearchgate.net |
| Chain-shortening enzymes (β-oxidation) | Modify the carbon chain length of the fatty acid precursor. | Cadra cautella | iastate.edu |
Innovation in Controlled-Release Formulations for Semiochemical Applications
For semiochemicals like this compound to be effective in applications such as agricultural pest management, their release into the environment must be carefully controlled. schweizerbart.deatenaeditora.com.br The ideal dispenser should release the active compound at a constant, predictable rate over a long period, be biodegradable, and be economically viable. nih.gov
Significant innovation is occurring in the materials used for these dispensers. Next-generation products are moving beyond simple reservoirs to scientifically engineered matrices. suterra.com These include proprietary resins and co-polymers that are custom-blended for the specific pheromone molecule being released, ensuring optimal performance across a range of environmental conditions. suterra.com Formulations may be embedded in a sticky, dosable polymeric matrix that can be applied directly to plants. europa.eu
The use of biodegradable polymers is a major focus of future development. atenaeditora.com.brnih.govsemanticscholar.org Materials such as agar, starch, chitosan, and biodegradable co-polyesters are being investigated as matrices for pheromone release. atenaeditora.com.brnih.govresearchgate.net These natural polymers can be formulated into films or fibers that slowly release the entrapped semiochemical. researchgate.net Nanotechnology is also being applied, with research into nanomaterial-based matrices that could offer superior control over release rates, though challenges related to cost and environmental safety assessments remain. schweizerbart.de Another advanced concept is the use of electrospun organic fibers, which offer a multitude of adjustable parameters to fine-tune release characteristics for specific applications. nih.gov
Expanding the Scope of Biological Applications for Dienol-Based Compounds
While the primary known role of many tetradecadienols is as insect semiochemicals, the broader class of long-chain unsaturated alcohols and related dienone compounds exhibits a wide range of other biological activities, suggesting future research avenues for this compound. mmsl.czgerli.com
There is growing evidence for the potential of these compounds in medicine. Long-chain 2-amino alcohols, which are structural analogues, have shown immunosuppressive, anti-inflammatory, and cytotoxic activities. researchgate.net Studies on various synthetic derivatives have demonstrated significant antimicrobial and anticancer properties. nih.govplos.orgrsc.orgnih.gov For example, certain pyrimidine (B1678525) derivatives show antibacterial activity comparable to ampicillin (B1664943) and potent cytotoxicity against cancer cell lines like HeLa. nih.gov Similarly, some long-chain aliphatic polyacetylenes found in common vegetables have been identified as potential anticancer agents. gerli.com The structural features of dienols—the hydroxyl group and the conjugated double bonds—are key to their ability to interact with biological molecules and modulate cellular pathways. nih.gov
Future research will likely involve the synthesis of derivatives of this compound and systematic screening for a variety of biological effects. This could include testing for antimicrobial activity against drug-resistant bacteria, evaluating cytotoxic effects on a panel of cancer cell lines, and investigating anti-inflammatory properties. researchgate.netnih.gov Such studies could expand the application of this compound far beyond its role in chemical ecology.
Q & A
Q. What are the established synthetic routes for Tetradeca-3,5-dien-1-ol, and how do reaction conditions influence isomer purity?
this compound is synthesized via catalytic hydrogenation, Wittig reactions, or copper-mediated coupling. For example, reacting (3E,5E)-Tetradeca-3,5-dien-1-ol with acetic anhydride in acetic acid yields its acetate derivative . Key factors include:
- Catalyst selection : Copper or palladium catalysts influence stereoselectivity.
- Temperature control : Higher temperatures may promote undesired isomerization.
- Solvent polarity : Polar solvents stabilize intermediates, reducing side reactions.
Q. What analytical techniques are critical for characterizing this compound’s structural and isomeric properties?
- NMR spectroscopy : and NMR distinguish double-bond positions (e.g., δ 5.2–5.8 ppm for conjugated dienes) .
- GC-MS : Resolves isomer mixtures using retention indices and fragmentation patterns.
- IR spectroscopy : Confirms hydroxyl groups (broad peak ~3200–3600 cm).
- Chiral HPLC : Separates enantiomers if asymmetric synthesis is employed.
Q. How can researchers validate the reproducibility of synthesis protocols for this compound?
- Cross-laboratory validation : Share protocols with independent labs to test reproducibility.
- Batch comparison : Analyze multiple synthesis batches using standardized GC-MS or NMR workflows.
- Reference standards : Use commercially available or literature-reported spectral data for calibration .
Advanced Research Questions
Q. How should researchers address contradictions in spectral data across studies reporting this compound derivatives?
Contradictions often arise from isomerization during synthesis or analytical artifacts. Mitigation strategies include:
- Control experiments : Replicate conditions from conflicting studies to identify variables (e.g., solvent purity, reaction time).
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .
- Meta-analysis : Systematically review literature to isolate methodological inconsistencies (e.g., sample preparation, instrument calibration) .05 文献检索Literature search for meta-analysis02:58

Q. What experimental designs are optimal for studying this compound’s role in insect pheromone systems?
- Field assays : Use electroantennography (EAG) to measure insect receptor responses to synthetic analogs .
- Isomer activity comparison : Test (3E,5Z)- vs. (3E,5E)-isomers in behavioral assays to determine bioactivity thresholds.
- Enzyme interaction studies : Investigate isomer-specific binding to enzymes like EC 5.3.3.21, which processes (3E,5Z)-dienoyl-CoA derivatives .
Q. How can computational methods enhance the study of this compound’s reactivity and stability?
- Molecular dynamics (MD) simulations : Predict thermal stability by modeling bond dissociation energies.
- Density Functional Theory (DFT) : Calculate transition states for isomerization pathways to identify kinetic barriers.
- QSAR modeling : Correlate structural features (e.g., diene geometry) with bioactivity for pheromone analog design .
Methodological and Data Analysis Challenges
Q. What strategies ensure robust statistical analysis in studies comparing this compound’s bioactivity across species?
- Sample size justification : Use power analysis to determine minimum replicates required for significance (e.g., α = 0.05, power = 0.8).
- Multivariate analysis : Apply PCA or MANOVA to disentangle variables like isomer ratio and concentration effects .
- Open data practices : Share raw datasets in repositories (e.g., Zenodo) to enable re-analysis and reduce bias .
Q. How should researchers design a literature review to resolve gaps in this compound’s biochemical pathways?
- Boolean search strategies : Combine terms like “this compound” AND “metabolism” AND “insects” in databases (Scifinder, PubMed) .
- Citation chaining : Track references from seminal papers (e.g., EC 5.3.3.21 studies ).
- Gap maps : Visualize research domains (synthesis, ecology, enzymology) to identify understudied areas.
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

